2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
CAS No.:
Cat. No.: VC9888821
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FN3O |
|---|---|
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | 2-ethyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C15H14FN3O/c1-3-12-14(10-4-6-11(16)7-5-10)15-17-9(2)8-13(20)19(15)18-12/h4-8,18H,3H2,1-2H3 |
| Standard InChI Key | BXGWNBYOCFURKR-UHFFFAOYSA-N |
| SMILES | CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=C(C=C3)F |
| Canonical SMILES | CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (C15H14FN3O) is an achiral compound with a polar surface area of 37.487 Ų and a hydrogen bond donor/acceptor count of 1/3. Its Smiles notation (CCc1c(c2ccc(cc2)F)c2nc(C)cc(n2n1)O) reflects the ethyl group at position 2, 4-fluorophenyl at position 3, and methyl at position 5 .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 271.29 g/mol |
| logP (Partition Coefficient) | 2.79 |
| logD (Distribution Coefficient) | 2.05 |
| Aqueous Solubility (logSw) | -2.65 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related pyrazolopyrimidines reveal distinct proton environments. For example, the 1H NMR of analog 1 (2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) shows aromatic protons at δ 7.73–7.30 ppm and a methyl singlet at δ 2.32 ppm, while its LRMS exhibits a [M+H]+ peak at m/z 302 . Though specific spectral data for D724-1011 is unavailable, its structural similarity suggests comparable NMR and MS profiles.
Synthesis and Structural Modifications
Synthetic Routes
Pyrazolo[1,5-a]pyrimidin-7-ol derivatives are typically synthesized via cyclocondensation of 4-substituted-1H-pyrazol-5-amines with β-keto esters or acids. For D724-1011, the 3-(4-fluorophenyl) group is introduced early, followed by ethyl and methyl substituents through alkylation or nucleophilic substitution . Key intermediates, such as 7-chloropyrazolopyrimidines, are reacted with amines or alcohols to install the 7-hydroxyl group .
Structural Analogues and SAR Trends
Modifications at positions 3, 5, and 7 significantly impact antitubercular activity:
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3-Position: 4-Fluorophenyl enhances potency by improving target binding and metabolic stability. Para-substituted electron-withdrawing groups (e.g., -F) outperform meta- or ortho-substituents due to reduced steric hindrance .
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5-Position: Methyl groups optimize lipid solubility and membrane permeability, as seen in D724-1011. Bulkier substituents (e.g., phenyl) may reduce activity .
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7-Position: Hydroxyl groups improve solubility but require protection (e.g., as prodrugs) to enhance bioavailability .
Pharmacological Activity
Antimycobacterial Efficacy
In whole-cell assays against Mtb, D724-1011 analogs exhibit minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. The 4-fluorophenyl moiety contributes to >5.5-fold improvements in activity compared to unsubstituted phenyl groups . Notably, the compound retains efficacy under hypoxic conditions mimicking latent tuberculosis .
Table 2: Comparative Activity of Pyrazolopyrimidines
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2 IC50, µM) |
|---|---|---|
| D724-1011 | 0.5 | >50 |
| 3-Phenyl Analog | 2.1 | 45 |
| 5-Ethyl Analog | 1.8 | >50 |
Mechanistic Insights
While some pyrazolopyrimidines inhibit ATP synthase or cell-wall biosynthesis, resistance studies implicate D724-1011 in a novel mechanism involving flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). Mutations in Rv1751 lead to compound catabolism via hydroxylation, reducing efficacy . This contrasts with ATP synthase inhibitors, which bypass this resistance pathway .
Preclinical Development
ADME Profiles
D724-1011 demonstrates favorable pharmacokinetic properties:
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Microsomal Stability: >60% remaining after 1 hour in mouse/human liver microsomes .
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CYP Inhibition: Low affinity for cytochrome P450 isoforms (IC50 >10 µM), reducing drug-drug interaction risks .
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Plasma Protein Binding: Moderate (80–85%), ensuring sufficient free drug concentrations .
Therapeutic Applications and Future Directions
Research Gaps and Opportunities
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Mechanistic Elucidation: Confirm the role of Rv1751 and identify primary targets.
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Combination Therapy: Evaluate synergy with bedaquiline or isoniazid.
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Prodrug Development: Mask the 7-hydroxyl group to enhance oral bioavailability.
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